![molecular formula C10H7ClFNO B3024878 3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole CAS No. 928796-33-2](/img/structure/B3024878.png)
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole
Overview
Description
“3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 .
Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole” consists of a five-membered isoxazole ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position .Scientific Research Applications
Synthesis and Biological Evaluation
Derivatives of isoxazole, including those similar to "3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole," have been synthesized and evaluated for their biological activities:
Antimicrobial and Antitubercular Activities : A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activities. Some compounds showed significant activity against bacteria such as E. coli and S. aureus, and against M. tuberculosis H37Rv, indicating their potential as antimicrobial and antitubercular agents (Shingare et al., 2018).
Regioselective Synthesis of Fluoroalkyl-substituted Isoxazoles : A comprehensive study reported the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. The regioselective reactions yielded 5-trifluoromethylisoxazoles and other derivatives, highlighting the versatility of isoxazole compounds in organic synthesis (Chalyk et al., 2019).
Antimicrobial Activity of Azo Dyes Derivatives : Isoxazol-5-ones, synthesized from isoxazoles, were used to create a series of azo dyes. These compounds exhibited antibacterial activity, especially against S. aureus, demonstrating their potential application in developing new antimicrobial agents (Banpurkar et al., 2018).
Chemoselective Nucleophilic Chemistry : A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides prepared from 3-(chloromethyl)isoxazole derivatives explored their chemoselective nucleophilic reactions and evaluated their insecticidal activities, indicating the utility of such compounds in agricultural chemistry (Yu et al., 2009).
Inhibitors of Mitochondrial Permeability Transition Pore : Research into the synthesis of analogues to isoxazole compounds led to the development of inhibitors for the mitochondrial permeability transition pore, a potential therapeutic target for various diseases. One analogue showed improved plasma stability and was efficacious in a zebrafish model of muscular dystrophy (Šileikytė et al., 2019).
properties
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-6-9-5-10(14-13-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYCDHSYAUCYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586431 | |
Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole | |
CAS RN |
928796-33-2 | |
Record name | 3-(Chloromethyl)-5-(4-fluorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.